molecular formula C6H7N3O2 B1268311 n-Methyl-3-nitropyridin-2-amine CAS No. 4093-88-3

n-Methyl-3-nitropyridin-2-amine

Cat. No. B1268311
CAS RN: 4093-88-3
M. Wt: 153.14 g/mol
InChI Key: SILGRKFIVIVPKA-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 5.00 g of 2-methylamino-3nitropyridine (prepared as described in Preparation 104) were hydrogenated in 80 ml of 1,4-dioxane in the presence of 1.00 g of 10 % w/w palladium-on-charcoal. After working up the product as described in Example 6, 3.87 g of the title compound, melting at 90°-92° C. were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][N:4]=1>O1CCOCC1.[Pd]>[NH2:9][C:8]1[C:3]([NH:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CNC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.